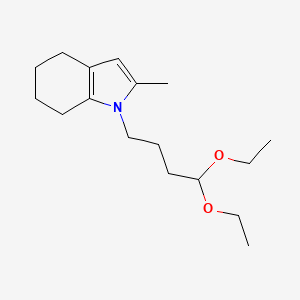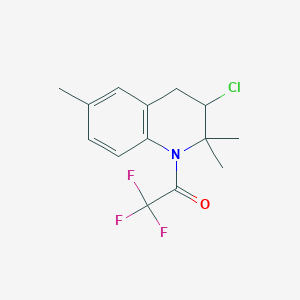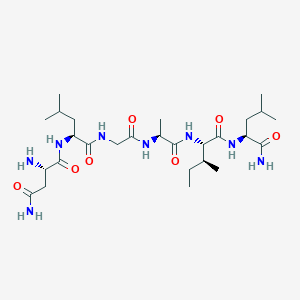
1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-methyl- is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a tetrahydroindole core substituted with a diethoxybutyl group and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-methyl- typically involves multi-step organic reactions. One common method involves the alkylation of a tetrahydroindole derivative with a diethoxybutyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-methyl- exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole core. The diethoxybutyl and methyl substituents may influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-ethyl-
- 1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-propyl-
Uniqueness
The uniqueness of 1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-methyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the diethoxybutyl group may enhance its solubility and stability compared to other indole derivatives.
Propriétés
Numéro CAS |
827019-56-7 |
|---|---|
Formule moléculaire |
C17H29NO2 |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
1-(4,4-diethoxybutyl)-2-methyl-4,5,6,7-tetrahydroindole |
InChI |
InChI=1S/C17H29NO2/c1-4-19-17(20-5-2)11-8-12-18-14(3)13-15-9-6-7-10-16(15)18/h13,17H,4-12H2,1-3H3 |
Clé InChI |
AHNMCHGPVFZJQW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCCN1C(=CC2=C1CCCC2)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Indole, 2-(2-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14215825.png)
![N-(2-{[(2,3-Dimethoxyphenyl)methyl]amino}-2-oxoethyl)dodecanamide](/img/structure/B14215830.png)

![tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane](/img/structure/B14215855.png)
phosphinate](/img/structure/B14215862.png)
![3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one](/img/structure/B14215863.png)

![3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14215890.png)
![1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14215895.png)

